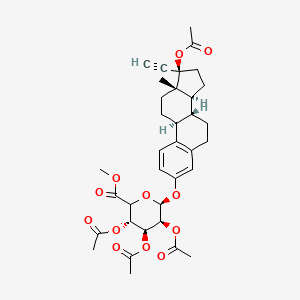

1-乙酰基-2,2,5,5-四甲基-∆3-(吡咯啉-15N)-3-甲基甲硫代磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes that include the formation of key intermediates such as Delta(1)-pyrroline-5-carboxylic acid and methylglyoxal, as observed in the biosynthesis mechanisms of aromatic compounds in rice (Huang et al., 2008)(Huang et al., 2008). These processes highlight the intricate pathways involved in generating compounds with specific aromatic profiles, which could shed light on the synthetic routes for our target molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Acetyl-2,2,5,5-tetramethyl-Δ3-(pyrroline-15N)-3-methyl Methanethiosulfonate has been detailed through studies like that of Zielke et al. (2008)(Zielke et al., 2008), which discusses the crystal structure of a spin label compound. These analyses provide insights into the steric and electronic configurations that influence the chemical behavior and stability of such molecules.

Chemical Reactions and Properties

Chemical properties of related molecules, particularly their reactivity and interaction with other compounds, have been explored through synthetic and analytical methods. For instance, the augmentation of 2-Acetyl-1-pyrroline in scented rice varieties through genetic modification indicates the compound's role in aroma (Kaikavoosi et al., 2015)(Kaikavoosi et al., 2015). Such studies highlight the functional applications of these compounds, reflecting on the versatile chemical properties of our molecule of interest.

Physical Properties Analysis

The physical properties, including phase behavior, solubility, and thermal stability, are crucial for understanding the applications and handling of these molecules. The electron-diffraction and computational studies on methyl methanethiosulfonate by Tuttolomondo et al. (2007)(Tuttolomondo et al., 2007) provide a model for investigating similar properties in 1-Acetyl-2,2,5,5-tetramethyl-Δ3-(pyrroline-15N)-3-methyl Methanethiosulfonate.

科学研究应用

芳香化合物生物合成

对2-乙酰基-1-吡咯啉(一种与本化合物结构相关的化合物)生物合成的研究揭示了导致某些水稻品种特征香气的酶促过程。研究表明,特定的酶和前体化合物,如Delta(1)-吡咯啉-5-羧酸和甲基乙二醛,在芳香米中香气化合物的形成中起着至关重要的作用 (黄奏篪等,2008)。此外,旨在增强香米品种中香气化合物 2-乙酰基-1-吡咯啉的遗传修饰突出了生物技术干预在作物改良中的潜力 (Kayghobad Kaikavoosi 等,2015)。

蛋白质研究中的自旋标记

使用自旋标记,如源自吡咯啉化合物的自旋标记,对于研究蛋白质结构和动力学至关重要。自旋标记 S-(2,2,5,5-四甲基-1-氧基-delta3-吡咯啉-3-基甲基) 甲硫代磺酸盐,有助于通过电子顺磁共振 (EPR) 光谱研究蛋白质中的局部结构变化。这种方法使人们能够详细了解蛋白质在分子水平上的折叠、展开和相互作用 (V. Zielke 等,2008)。

食品中的风味增强

对 2-乙酰基-1-吡咯啉和相关香气化合物稳定化和包封的研究对食品科学和工业具有重要意义。已经探索了使用环糊精衍生物进行分子包封等技术,以提高挥发性香气化合物的稳定性和溶解度,从而增强食品的感官特性 (Panupong Mahalapbutr 等,2021)。此外,合成和应用用于食品调味的新型化合物,例如在香烟中,证明了化学合成在创造理想感官体验方面的潜力 (傅佩佩,2013)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Acetyl-2,2,5,5-tetramethyl-∆3-(pyrroline-15N)-3-methyl Methanethiosulfonate involves the reaction of 2,2,5,5-tetramethyl-∆3-(pyrroline-15N)-3-methyl-1-thiol with acetic anhydride and methanesulfonyl chloride.", "Starting Materials": [ "2,2,5,5-tetramethyl-∆3-(pyrroline-15N)-3-methyl-1-thiol", "Acetic anhydride", "Methanesulfonyl chloride" ], "Reaction": [ "To a solution of 2,2,5,5-tetramethyl-∆3-(pyrroline-15N)-3-methyl-1-thiol in dry dichloromethane, add acetic anhydride dropwise with stirring at 0°C.", "After the addition is complete, stir the reaction mixture at room temperature for 2 hours.", "Add methanesulfonyl chloride dropwise to the reaction mixture and stir for an additional 2 hours at room temperature.", "Quench the reaction by adding water and extract the product with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product." ] } | |

CAS 编号 |

1287068-01-2 |

分子式 |

C₁₂H₂₁¹⁵NO₃S₂ |

分子量 |

292.42 |

同义词 |

Methanesulfonothioic Acid S-[(1-Acetyl-2,5-dihydro-2,2,5,5-tetramethyl_x000B_-1H-(pyrrol-15N)-3-yl)methyl] Ester; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

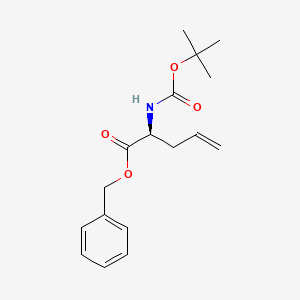

![(2E)-2-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyrrol-5-yl]-2-[(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-ylidene]acetonitrile](/img/structure/B1140887.png)

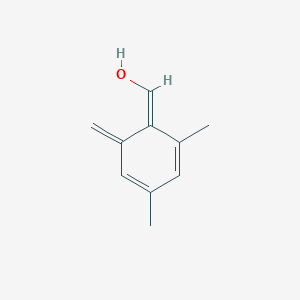

![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1140891.png)

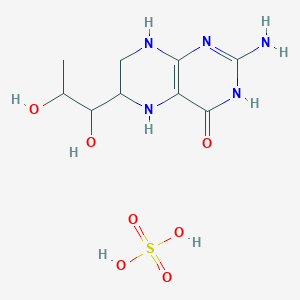

![1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B1140893.png)